molecular formula C11H9N3 B11788251 1-(p-Tolyl)-1H-imidazole-4-carbonitrile

1-(p-Tolyl)-1H-imidazole-4-carbonitrile

Cat. No.: B11788251
M. Wt: 183.21 g/mol
InChI Key: RBKXHNWXQBJRSV-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-1H-imidazole-4-carbonitrile is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) and a nitrile group (carbon triple-bonded to nitrogen) makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(p-Tolyl)-1H-imidazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of p-tolylamine with glyoxal and ammonium acetate can yield the desired imidazole derivative. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(p-Tolyl)-1H-imidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Tolyl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    1-(p-Tolyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    1-(p-Tolyl)-1H-imidazole-4-methanol: Features a hydroxymethyl group instead of a nitrile group.

Uniqueness

1-(p-Tolyl)-1H-imidazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can participate in a variety of chemical transformations, making this compound versatile for synthetic applications. Additionally, its ability to interact with biological targets through hydrogen bonding and coordination with metal ions makes it valuable in medicinal chemistry and biochemistry.

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1-(4-methylphenyl)imidazole-4-carbonitrile

InChI

InChI=1S/C11H9N3/c1-9-2-4-11(5-3-9)14-7-10(6-12)13-8-14/h2-5,7-8H,1H3

InChI Key

RBKXHNWXQBJRSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2)C#N

Origin of Product

United States

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